molecular formula C8H5Cl3O3 B14687203 Acetic acid, (2,3,4-trichlorophenoxy)- CAS No. 25141-27-9

Acetic acid, (2,3,4-trichlorophenoxy)-

Cat. No.: B14687203
CAS No.: 25141-27-9
M. Wt: 255.5 g/mol
InChI Key: QMSFHWZMMPPKIR-UHFFFAOYSA-N
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Description

Acetic acid, (2,3,4-trichlorophenoxy)- is a synthetic organic compound belonging to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further linked to an acetic acid moiety. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broad-leafed weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,3,4-trichlorophenoxy)- typically involves the reaction of 2,3,4-trichlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:

2,3,4-Trichlorophenol+Chloroacetic acidNaOHAcetic acid, (2,3,4-trichlorophenoxy)\text{2,3,4-Trichlorophenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH}} \text{Acetic acid, (2,3,4-trichlorophenoxy)}- 2,3,4-Trichlorophenol+Chloroacetic acidNaOH​Acetic acid, (2,3,4-trichlorophenoxy)−

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,3,4-trichlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Acetic acid, (2,3,4-trichlorophenoxy)- has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on plant growth and development due to its herbicidal properties.

    Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: Employed in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The herbicidal action of acetic acid, (2,3,4-trichlorophenoxy)- is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, it causes uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the formulation of Agent Orange, a defoliant used during the Vietnam War.

Uniqueness

Acetic acid, (2,3,4-trichlorophenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its herbicidal activity is comparable to other chlorophenoxy acids, but the presence of three chlorine atoms in the 2,3,4-positions makes it particularly effective against certain types of weeds.

Properties

CAS No.

25141-27-9

Molecular Formula

C8H5Cl3O3

Molecular Weight

255.5 g/mol

IUPAC Name

2-(2,3,4-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13)

InChI Key

QMSFHWZMMPPKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl

Origin of Product

United States

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